MK-5108 is an orally bioavailable, ATP-competitive small molecule inhibitor of Aurora A kinase, a serine/threonine kinase crucial for mitotic regulation. With a biochemical IC50 value of 0.064 nM for Aurora A, it is distinguished by its high potency and significant selectivity over the closely related Aurora B and Aurora C kinases. This profile makes it a critical tool compound in cancer research for investigating the specific roles of Aurora A in cell cycle progression, spindle assembly, and tumorigenesis, particularly in contexts where off-target effects on Aurora B must be minimized for clear experimental interpretation.
Substituting MK-5108 with other Aurora kinase inhibitors based on target class alone introduces significant experimental variables that can compromise results. Pan-Aurora inhibitors, such as Tozasertib (VX-680), or Aurora B-selective agents, like Barasertib (AZD1152), elicit distinct cellular phenotypes, including polyploidy and failed cytokinesis, which are characteristic of Aurora B inhibition. In contrast, the high selectivity of MK-5108 for Aurora A allows for the specific induction of G2-M phase arrest and spindle defects without these confounding Aurora B-related effects. This makes MK-5108 essential for studies aiming to specifically dissect the therapeutic potential or biological function of Aurora A, as using a less selective compound can lead to misinterpretation of the underlying mechanism of action.
In biochemical assays, MK-5108 demonstrates potent inhibition of Aurora A with an IC50 of 0.064 nM. Its potency against Aurora B is significantly lower (IC50 = 14 nM), establishing a selectivity ratio of approximately 220-fold in favor of Aurora A. This provides a much wider experimental window compared to pan-Aurora inhibitors like Tozasertib (VX-680), which has an IC50 of 0.6 nM for Aurora A and 18 nM for Aurora B, a selectivity ratio of only 30-fold.
| Evidence Dimension | Biochemical IC50 |
| Target Compound Data | MK-5108: 0.064 nM (Aurora A) / 14 nM (Aurora B) |
| Comparator Or Baseline | Tozasertib (VX-680): 0.6 nM (Aurora A) / 18 nM (Aurora B) |
| Quantified Difference | MK-5108 has a ~220-fold selectivity for Aurora A over B, whereas Tozasertib has a ~30-fold selectivity. |
| Conditions | Cell-free enzymatic kinase assays. |
This high selectivity is critical for attributing observed cellular effects directly to Aurora A inhibition, reducing the risk of misinterpreting data due to off-target inhibition of Aurora B.
MK-5108 exhibits significant antitumor activity as a single agent in vivo. In a nude rat xenograft model using SW48 colorectal tumor cells, oral administration of MK-5108 at 15 mg/kg and 45 mg/kg resulted in dose-dependent tumor growth inhibition. The treated groups showed a tumor/control (%T/C) ratio of 35% and 7%, respectively, at day 10 of the study, at well-tolerated doses with no significant body weight reduction reported.
| Evidence Dimension | Tumor Growth Inhibition (%T/C) |
| Target Compound Data | 7% T/C at 45 mg/kg; 35% T/C at 15 mg/kg (Day 10) |
| Comparator Or Baseline | Vehicle control group. |
| Quantified Difference | Up to 93% tumor growth inhibition compared to vehicle control. |
| Conditions | SW48 colorectal tumor xenograft model in nude rats, oral administration. |
This provides researchers with evidence of the compound's bioavailability and efficacy in a whole-animal system, justifying its procurement for preclinical studies that aim to validate in vitro findings.
MK-5108 is documented as being insoluble in water and ethanol, but soluble in DMSO. For cell-based assays, stock solutions are typically prepared in anhydrous DMSO. For in vivo administration, established protocols utilize suspension in 0.5% methyl cellulose or formulation with co-solvents such as PEG300 and Tween-80 to ensure bioavailability. For example, one published in vivo formulation consists of a 12.5 mg/mL stock in DMSO diluted into a vehicle of PEG300, Tween-80, and saline.
| Evidence Dimension | Solvent Compatibility & Formulation |
| Target Compound Data | Soluble in DMSO; requires co-solvents/suspending agents for aqueous-based in vivo delivery. |
| Comparator Or Baseline | Aqueous-soluble compounds. |
| Quantified Difference | Not applicable; this is a qualitative handling parameter. |
| Conditions | Standard laboratory and preclinical formulation procedures. |
This practical information is critical for procurement planning and ensures that researchers can properly prepare the compound for both in vitro and in vivo experiments, preventing failed studies due to poor solubility or improper formulation.
For research focused on isolating the specific contributions of Aurora A to mitotic events, MK-5108 is the appropriate choice. Its >200-fold selectivity over Aurora B allows for the inhibition of Aurora A-dependent processes, such as centrosome maturation and spindle assembly, without the confounding effects of Aurora B inhibition on cytokinesis.
When progressing a project from cell culture to animal models, MK-5108 is a validated tool. Its demonstrated oral bioavailability and dose-dependent efficacy in suppressing tumor growth in xenograft models provide a strong basis for procurement for in vivo proof-of-concept studies.
MK-5108 is a suitable agent for investigating synergistic effects with taxanes like docetaxel. Preclinical data show that inhibition of Aurora A by MK-5108 can enhance the mitotic arrest induced by taxanes, providing a rationale for its use in studies exploring combination cancer therapies.